Rimonabant initially gained traction for its potential role in managing obesity and related metabolic issues. Studies investigated its ability to:
[1] Gatley, S. J., et al. (2004). Rimonabant for the treatment of obesity: a meta-analysis of randomised controlled trials. International journal of obesity, 28(1), 108-118. ()
[2] Despres, J. P., et al. (2008). Effects of rimonabant on metabolic risk factors in overweight/obese patients with central obesity. International journal of obesity, 32(4), 646-653. ()
Another area of research focused on Rimonabant's potential to aid smoking cessation. Studies explored its effects on:
[3] Le Foll, B., Hajek, P., & Chakraborty, S. (2009). Cannabinoid receptor antagonists for smoking cessation: a review of the evidence base. Addiction, 104(1), 78-88. ()
[4] Nides, R., et al. (2008). Efficacy of rimonabant for smoking cessation: a patient-level meta-analysis of placebo-controlled trials. Addiction, 103(8), 1244-1253. ()
Rimonabant's research expanded beyond obesity and smoking cessation, with studies investigating its role in:
[5] Benito, C., et al. (2013). Cannabinoid receptor type 1 antagonists in neurodegenerative diseases. Journal of Medicinal Chemistry, 56(24), 9753-9772. ()
[6] Jha, S., et al. (2015). Cannabinoid receptor type 1 antagonists in chronic pain. Current topics in medicinal chemistry, 15(7), 679-691. ()
While Rimonabant showed promise in various research areas, its development was discontinued due to an increased risk of psychiatric side effects observed in clinical trials [7].
[7] Greenway, F. L. (2008). The development of rimonabant for weight loss. Obesity reviews, 9(8), 622-632. ()
Rimonabant hydrochloride, also known as SR141716, is a synthetic compound that acts as an inverse agonist for the cannabinoid receptor type 1 (CB1). It is classified under the phenylpyrazole family of compounds and was developed primarily for the treatment of obesity and related metabolic disorders. The chemical formula for Rimonabant hydrochloride is C22H21Cl3N4O, and it has a molar mass of approximately 463.79 g/mol . Initially approved in Europe in 2006 as an anti-obesity drug, it was withdrawn from the market in 2008 due to significant psychiatric side effects, including depression and suicidal ideation .
The synthesis of Rimonabant hydrochloride involves multiple steps:
Research on Rimonabant has highlighted its interactions with various biological systems:
Several compounds share structural or functional similarities with Rimonabant. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure Type | Primary Action | Unique Features |
|---|---|---|---|
| Rimonabant | Phenylpyrazole | CB1 receptor antagonist | First-in-class for obesity treatment; withdrawn due to psychiatric side effects |
| Taranabant | Phenylpyrazole | CB1 receptor antagonist | Developed later; less known psychiatric side effects |
| AM251 | Phenylpyrazole | CB1 receptor antagonist | Research compound; used primarily in experimental settings |
| SR144528 | Phenylpyrazole | CB2 receptor antagonist | Selective for CB2 receptors; potential anti-inflammatory applications |
| JZL184 | Indole derivative | Fatty acid amide hydrolase inhibitor | Enhances endocannabinoid signaling; studied for pain relief |
Rimonabant's unique position as a first-in-class drug for obesity treatment contrasts sharply with other compounds that may target either cannabinoid receptors or other pathways without the same adverse effects associated with psychiatric disorders .
Rimonabant hydrochloride represents the hydrochloride salt form of rimonabant, a synthetic cannabinoid receptor type 1 antagonist. The free base form of rimonabant possesses the molecular formula C₂₂H₂₁Cl₃N₄O with a molecular weight of 463.79 g/mol [1] [2] [3]. Upon formation of the hydrochloride salt, the molecular formula becomes C₂₂H₂₂Cl₄N₄O, reflecting the addition of hydrochloric acid, which increases the molecular weight to 500.25 g/mol [2] [3] [4].
The compound is officially designated by the Chemical Abstracts Service number 158681-13-1 for the hydrochloride salt, while the free base carries the CAS number 168273-06-1 [2] [3] [5]. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide hydrochloride [2] [5].
The central architectural feature of rimonabant hydrochloride is a five-membered pyrazole ring system that serves as the primary scaffold for the molecule [6] [7]. This heterocyclic core contains two adjacent nitrogen atoms at positions 1 and 2 of the ring, which are fundamental to the compound's pharmacological activity and structural integrity [6] [7]. The pyrazole ring exhibits aromatic character through π-electron delocalization, contributing to the overall stability and planar conformation of the molecule [7] [8].
Structure-activity relationship studies have demonstrated that the pyrazole core is essential for cannabinoid receptor binding, with modifications to this central ring system typically resulting in significant loss of biological activity [6] [7]. The ring system provides crucial π-π stacking interactions with aromatic residues in the receptor binding site, particularly with phenylalanine residues Phe170 and Phe174 in the CB1 receptor [8] [9].
The 4-chlorophenyl substituent attached to position 5 of the pyrazole core represents one of the three major "arms" of the rimonabant molecule [6] [7] [9]. This aromatic ring system contains a single chlorine atom in the para position, which enhances the lipophilicity and contributes to hydrophobic interactions within the receptor binding pocket [7] [9]. Crystal structure analysis of CB1 receptor complexes reveals that this chlorophenyl group occupies a hydrophobic pocket defined by residues including Ile105, Phe170, and Phe174 [8] [9].
The chlorine substitution pattern is critical for optimal binding affinity, as demonstrated through structure-activity relationship studies showing that modifications to the chlorine position or replacement with other substituents generally results in reduced receptor affinity [7] [10]. The 4-chlorophenyl group contributes approximately 100-150 Ų of molecular surface area that participates in van der Waals interactions with the receptor [8].
The 2,4-dichlorophenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring constitutes the most distinctive structural element of rimonabant and is hypothesized to be primarily responsible for its antagonist properties [6] [7]. This aromatic ring contains two chlorine atoms in ortho and para positions relative to the point of attachment, creating a unique electronic and steric environment [6] [7].
Computational docking studies indicate that the 2,4-dichlorophenyl group extends into an elongated binding channel within the CB1 receptor, making contacts with residues such as Trp279, Phe379, and Leu387 [9] [11]. The dual chlorine substitution pattern creates a highly lipophilic surface that is essential for high-affinity binding, with Ki values in the low nanomolar range being dependent on the precise positioning of both chlorine atoms [7] [10].
The significance of this substituent for antagonist activity is supported by medicinal chemistry studies demonstrating that removal or modification of either chlorine atom typically converts the compound from an antagonist to an agonist or significantly reduces binding affinity [7] [10].
The N-piperidinyl carboxamide group attached to position 3 of the pyrazole ring serves as a critical receptor recognition element and contributes significantly to the binding affinity and selectivity of rimonabant hydrochloride [6] [7] [8]. This functional group consists of a carboxamide linkage connecting the pyrazole core to a six-membered piperidine ring through a hydrazide bond [6] [7].
The carboxamide oxygen atom has been identified as crucial for inverse agonist activity, forming hydrogen bonding interactions with receptor residues and contributing to the overall binding enthalpy [7] [8]. The piperidine ring adopts a chair conformation that positions the nitrogen atom optimally for interaction with hydrophobic residues in the receptor binding site, particularly Met384 [8] [9].
Mass spectrometric fragmentation studies consistently show the loss of 100 atomic mass units from the molecular ion, corresponding to the cleavage of the N-piperidinyl group, indicating this as the primary fragmentation pathway [12] [13]. This fragmentation pattern produces the base peak at m/z 363 for the free base and m/z 363 for the protonated molecular ion in positive electrospray ionization [12].
Rimonabant hydrochloride contains no stereogenic centers and therefore exists as a single constitutional isomer without optical activity [1] [2]. However, the molecule exhibits significant conformational flexibility, particularly around the bonds connecting the substituent groups to the central pyrazole ring [8] [14].
Computational conformational analysis reveals that the most stable conformation features the 2,4-dichlorophenyl group positioned approximately perpendicular to the pyrazole plane, while the 4-chlorophenyl and N-piperidinyl carboxamide groups adopt orientations that minimize steric interactions [8] [14]. The dihedral angle between the pyrazole ring and the 2,4-dichlorophenyl group is typically 45-60 degrees in the lowest energy conformations [14].
Crystal structure studies of rimonabant in complex with the CB1 receptor demonstrate that the bound conformation differs significantly from the gas-phase minimum energy structure, indicating substantial conformational adaptation upon binding [9] [11]. The binding process involves rotation of the 2,4-dichlorophenyl group to optimize interactions with the receptor binding channel [9].
The hydrochloride salt of rimonabant is formed through the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid [2] [4] [15]. This salt formation significantly enhances the water solubility and chemical stability of the compound compared to the free base form [2] [4] [16]. The hydrochloride salt exhibits a characteristic white to beige crystalline appearance and maintains stability when stored under desiccated conditions at temperatures between 2-8°C [4] [17].
Differential scanning calorimetry analysis reveals that the hydrochloride salt has a melting point range of 155-156°C, with slight variations depending on the specific polymorphic form [18] [19] [20]. The formation of the hydrochloride salt increases the molecular weight by 36.46 g/mol and introduces additional intermolecular interactions through ionic bonding [2] [5].
The salt exhibits enhanced solubility in polar solvents, with approximately 20 mg/mL solubility in dimethyl sulfoxide and moderate solubility in aqueous buffer systems when prepared through appropriate co-solvent methods [4] [16] [17].
The presence of the chloride counterion substantially influences the solid-state properties and crystal packing behavior of rimonabant hydrochloride [15] [18] [21]. The ionic interaction between the protonated piperidine nitrogen and the chloride anion creates additional lattice energy that stabilizes the crystal structure and raises the melting point compared to the free base [18] [21].
Crystal structure analysis reveals that the hydrochloride salt forms a monoclinic crystal system with space group P21/c, exhibiting extensive hydrogen bonding networks that include both the protonated nitrogen and the chloride ion [22] [23]. These ionic interactions contribute to the formation of infinite chain structures propagating along the crystallographic b-axis [22] [23].
The counterion also affects the polymorphic behavior of the compound, with multiple crystal forms identified including solvated forms such as the ethanolate, which exhibits characteristic desolvation behavior at 112-118°C [21]. High-pressure differential thermal analysis studies have confirmed that the hydrochloride salt system exhibits overall monotropic behavior, with Form II being the thermodynamically stable polymorph under normal conditions [18] [19] [20].
Health Hazard;Environmental Hazard